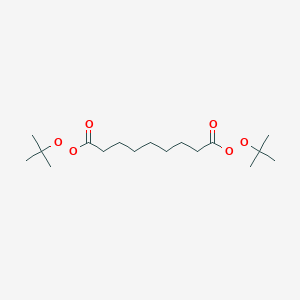
ditert-butyl nonanediperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ditert-butyl nonanediperoxoate is a chemical compound with the molecular formula C17H32O6. It is also known by its systematic name, di-tert-butyl diperoxyazelate. This compound is characterized by the presence of two peroxy groups, making it a potent oxidizing agent. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ditert-butyl nonanediperoxoate can be synthesized through the reaction of nonanedioic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Nonanedioic acid+tert-Butyl hydroperoxide→Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester
Industrial Production Methods
In industrial settings, the production of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
ditert-butyl nonanediperoxoate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the common reactions include:
Oxidation: It can oxidize a wide range of organic compounds, including alcohols, ketones, and aldehydes.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the peroxy groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving nonanediperoxoic acid, bis(1,1-dimethylethyl) ester typically require specific reagents and conditions:
Oxidation Reactions: These reactions often use solvents like acetonitrile or dichloromethane and may require catalysts such as transition metal complexes.
Reduction Reactions: These reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: These reactions can occur in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized organic compounds.
Aplicaciones Científicas De Investigación
ditert-butyl nonanediperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxy groups. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules such as proteins, lipids, and nucleic acids. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
ditert-butyl nonanediperoxoate can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Another strong oxidizing agent with similar applications but different reactivity and stability.
Nonanedioic acid: The parent compound used in the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, with different chemical properties and applications.
tert-Butyl hydroperoxide: A precursor in the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, also used as an oxidizing agent in various reactions.
This compound is unique due to its dual peroxy groups, which confer distinct reactivity and make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
16580-06-6 |
|---|---|
Fórmula molecular |
C17H32O6 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
ditert-butyl nonanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3 |
Clave InChI |
VMRTVQZUEDMYNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
SMILES canónico |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Key on ui other cas no. |
16580-06-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















